3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1119471-85-0
VCID: VC8048486
InChI: InChI=1S/C14H15IN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19)
SMILES: CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)I
Molecular Formula: C14H15IN2O3
Molecular Weight: 386.18 g/mol

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

CAS No.: 1119471-85-0

Cat. No.: VC8048486

Molecular Formula: C14H15IN2O3

Molecular Weight: 386.18 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid - 1119471-85-0

Specification

CAS No. 1119471-85-0
Molecular Formula C14H15IN2O3
Molecular Weight 386.18 g/mol
IUPAC Name 3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid
Standard InChI InChI=1S/C14H15IN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19)
Standard InChI Key NROWMMDEJJFBFB-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)I
Canonical SMILES CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted with iodine and methyl groups at the 3,4,5-positions, linked via a methylene bridge to a methoxy-substituted benzoic acid moiety. The molecular formula is C₁₄H₁₅IN₂O₃, with a molecular weight of 386.18 g/mol . The iodine atom at the pyrazole’s 4-position introduces steric bulk and polarizability, while the methoxy group on the benzene ring enhances electron-donating properties.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₅IN₂O₃
Molecular Weight386.18 g/mol
IUPAC Name3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid
SMILESCC1=C(C(=NN1CC2=C(C(=CC=C2)C(=O)O)OC)C)I

Spectroscopic and Computational Data

The Standard InChIKey (NROWMMDEJJFBFB-UHFFFAOYSA-N) and InChI string provide unique identifiers for computational modeling. Density functional theory (DFT) simulations predict a planar geometry for the pyrazole ring, with the methoxy group inducing slight distortion in the benzoic acid plane .

Synthesis and Preparation

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (Predicted)
1Hydrazine, 3-iodopentanedione, EtOH, reflux65–75%
24-Methoxybenzyl chloride, K₂CO₃, DMF50–60%
3NaOH, H₂O/THF, 80°C85–90%

Challenges in Optimization

The iodine substituent’s sensitivity to radical reactions necessitates inert atmospheres during synthesis . Additionally, steric hindrance from the 3,5-dimethyl groups may impede methylation steps, requiring excess reagents or prolonged reaction times .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a predicted boiling point of 503.3°C and density of 1.66 g/cm³, consistent with aromatic iodides . Aqueous solubility is limited (estimated <0.1 mg/mL at 25°C) due to the hydrophobic pyrazole and methoxy groups, though the carboxylic acid moiety enables salt formation for improved bioavailability.

Acid-Base Behavior

The pKa of the carboxylic acid group is 4.39, indicating moderate acidity comparable to aspirin (pKa 3.5) . Protonation occurs preferentially at the pyrazole’s N-2 position under acidic conditions, as modeled via computational chemistry.

Research Significance and Future Directions

Current studies focus on derivatizing the carboxylic acid group to amides or esters for enhanced blood-brain barrier penetration. Collaborative efforts between synthetic chemists and pharmacologists are critical to unlocking its therapeutic potential.

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